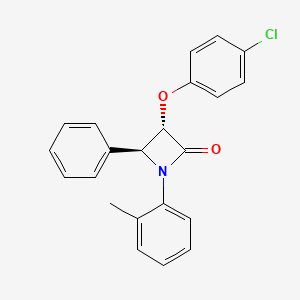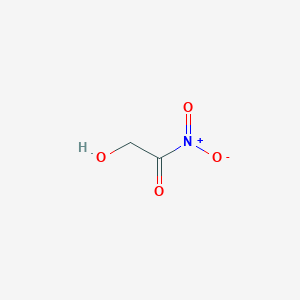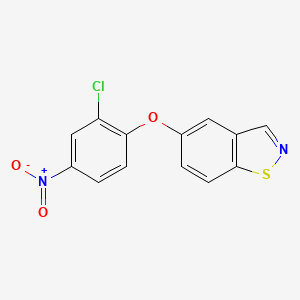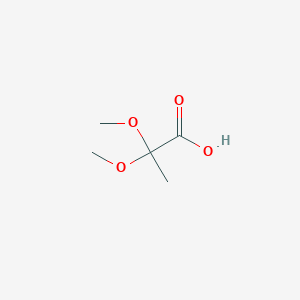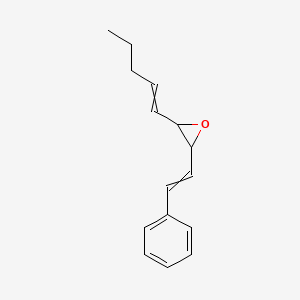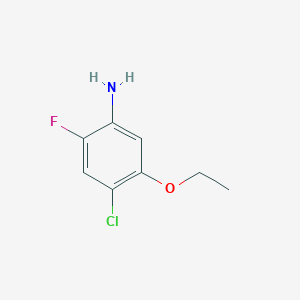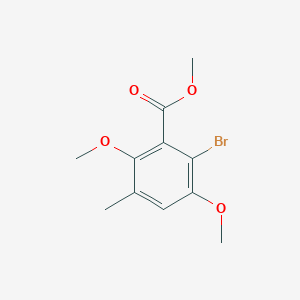![molecular formula C15H27PSn B14405267 tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane CAS No. 84668-49-5](/img/structure/B14405267.png)
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 2-(trimethylstannyl)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of a phosphine precursor with a stannylated reagent. One common method is the reaction of tert-butylphenylphosphine with 2-(trimethylstannyl)ethyl chloride under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the sensitive stannyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts and organic halides are commonly used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various organic compounds with new carbon-carbon bonds.
Reduction: Reduced phosphine derivatives.
科学的研究の応用
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane depends on the specific reaction it is involved in. In catalytic processes, the phosphane group acts as a ligand, coordinating to metal centers and facilitating various transformations. The stannyl group can undergo transmetallation, transferring the organic group to a metal catalyst, which then participates in further reactions .
類似化合物との比較
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the stannyl group, making it less versatile in cross-coupling reactions.
Phenyl[2-(trimethylstannyl)ethyl]phosphane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
tert-Butyl(phenyl)[2-(trimethylsilyl)ethyl]phosphane: Contains a silyl group instead of a stannyl group, leading to different reactivity and applications.
Uniqueness
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both a stannyl group and a phosphane group, which allows it to participate in a wide range of chemical reactions, particularly in organometallic chemistry and catalysis .
特性
CAS番号 |
84668-49-5 |
|---|---|
分子式 |
C15H27PSn |
分子量 |
357.06 g/mol |
IUPAC名 |
tert-butyl-phenyl-(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C12H18P.3CH3.Sn/c1-5-13(12(2,3)4)11-9-7-6-8-10-11;;;;/h6-10H,1,5H2,2-4H3;3*1H3; |
InChIキー |
IDXHMCNPWCVKPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CC[Sn](C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


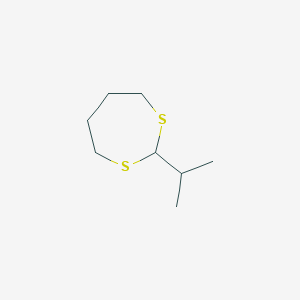
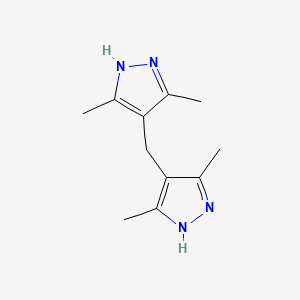
![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
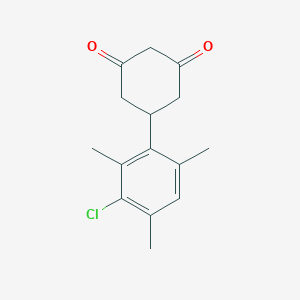
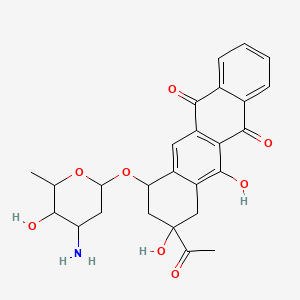
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
